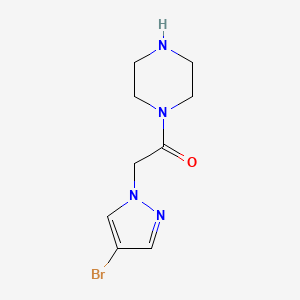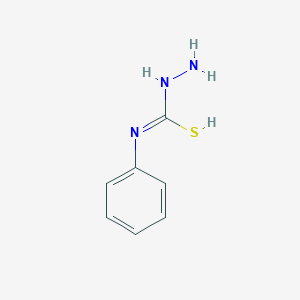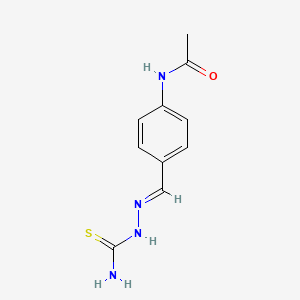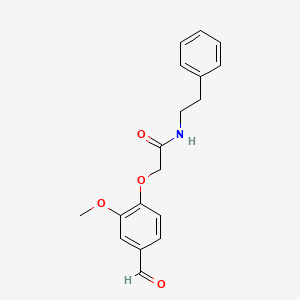![molecular formula C19H18N2O5 B7761727 Ethyl 4-{[(4-cyano-2-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B7761727.png)
Ethyl 4-{[(4-cyano-2-methoxyphenoxy)acetyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{[(4-cyano-2-methoxyphenoxy)acetyl]amino}benzoate is a complex organic compound with the molecular formula C18H17N2O5. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. It is characterized by the presence of a cyano group, a methoxyphenoxy group, and an acetylamino group attached to a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(4-cyano-2-methoxyphenoxy)acetyl]amino}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Preparation of 4-cyano-2-methoxyphenol: This intermediate can be synthesized by the nitration of 2-methoxyphenol followed by reduction and subsequent cyanation.
Formation of 4-cyano-2-methoxyphenoxyacetic acid: This step involves the reaction of 4-cyano-2-methoxyphenol with chloroacetic acid in the presence of a base.
Acetylation: The resulting 4-cyano-2-methoxyphenoxyacetic acid is then acetylated using acetic anhydride to form the acetylated intermediate.
Coupling with Ethyl 4-aminobenzoate: Finally, the acetylated intermediate is coupled with ethyl 4-aminobenzoate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(4-cyano-2-methoxyphenoxy)acetyl]amino}benzoate can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially leading to further functionalization.
Reduction: The cyano group can be reduced to an amine group, which can then participate in further reactions.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 4-{[(4-cyano-2-hydroxyphenoxy)acetyl]amino}benzoate.
Reduction: Formation of Ethyl 4-{[(4-amino-2-methoxyphenoxy)acetyl]amino}benzoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-{[(4-cyano-2-methoxyphenoxy)acetyl]amino}benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Industrial Applications:
Mechanism of Action
The mechanism of action of Ethyl 4-{[(4-cyano-2-methoxyphenoxy)acetyl]amino}benzoate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The presence of the cyano group and the acetylamino group can facilitate interactions with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-{[(4-methoxyphenoxy)acetyl]amino}benzoate: Lacks the cyano group, which may affect its reactivity and interactions with biological targets.
Ethyl 4-{[(4-cyano-2-hydroxyphenoxy)acetyl]amino}benzoate: Contains a hydroxyl group instead of a methoxy group, potentially altering its chemical properties and reactivity.
Ethyl 4-{[(4-amino-2-methoxyphenoxy)acetyl]amino}benzoate:
Uniqueness
Ethyl 4-{[(4-cyano-2-methoxyphenoxy)acetyl]amino}benzoate is unique due to the presence of both the cyano and methoxy groups, which provide a distinct combination of electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 4-[[2-(4-cyano-2-methoxyphenoxy)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-3-25-19(23)14-5-7-15(8-6-14)21-18(22)12-26-16-9-4-13(11-20)10-17(16)24-2/h4-10H,3,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCRFNDHNJSIJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B7761753.png)
